

Thermochemical Properties of 5-Aminopentan-1ol: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical and physical properties of **5-Aminopentan-1-ol**. Due to a lack of specific experimental thermochemical data for this compound in publicly accessible literature, this guide also presents data for analogous compounds to offer valuable context and estimations. Furthermore, detailed experimental protocols for determining key thermochemical properties are provided to support future research endeavors.

Introduction to 5-Aminopentan-1-ol

5-Aminopentan-1-ol is a bifunctional organic molecule containing a primary amine and a primary hydroxyl group. This structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis and of interest in various fields, including the development of novel pharmaceuticals and materials. A thorough understanding of its thermochemical properties is crucial for process design, safety assessments, and computational modeling.

Physical Properties of 5-Aminopentan-1-ol

A summary of the known physical properties of **5-Aminopentan-1-ol** is presented in Table 1. This data has been compiled from various chemical databases and supplier information.



Property	Value
Molecular Formula	C5H13NO
Molar Mass	103.16 g/mol
Melting Point	33-35 °C
Boiling Point	120-122 °C at 16 mmHg
Density	0.949 g/mL at 25 °C

Thermochemical Data of Analogous Compounds

Direct experimental data for the enthalpy of formation, standard entropy, and specific heat capacity of **5-Aminopentan-1-ol** are not readily available. To provide a frame of reference, Table 2 presents thermochemical data for 1-pentanol, a structurally similar compound. These values can serve as a first approximation for modeling and for planning experimental work.

Property	Value for 1-Pentanol
Standard Enthalpy of Formation (liquid, 298.15 K)	-351.8 ± 0.7 kJ/mol
Standard Enthalpy of Combustion (liquid, 298.15 K)	-3329.4 ± 0.6 kJ/mol
Standard Molar Entropy (liquid, 298.15 K)	258.9 J/(mol·K)
Molar Heat Capacity (liquid, 298.15 K)	196.4 J/(mol·K)
Enthalpy of Vaporization (298.15 K)	52.4 ± 0.1 kJ/mol

Note: The presence of the amino group in **5-Aminopentan-1-ol** is expected to significantly influence its thermochemical properties compared to 1-pentanol, primarily due to hydrogen bonding capabilities.

Experimental Protocols for Thermochemical Property Determination



The following sections detail standard experimental methodologies that can be employed to determine the key thermochemical properties of **5-Aminopentan-1-ol**.

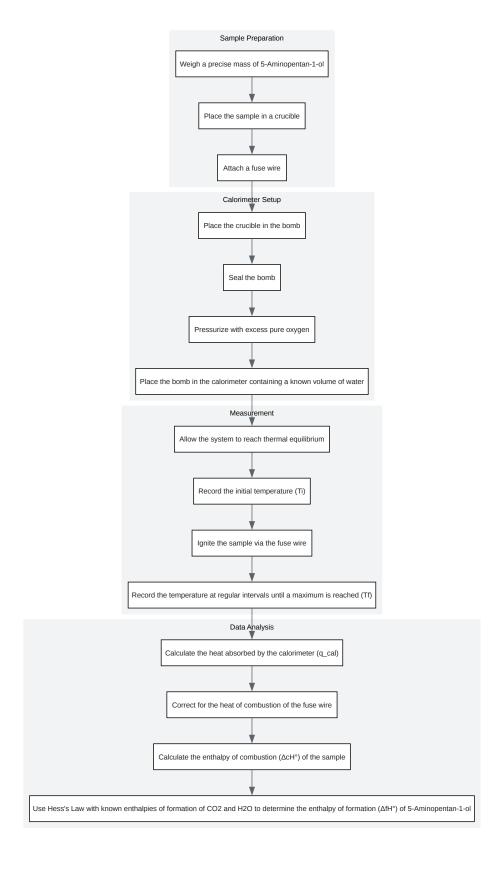
Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound like **5-Aminopentan-1-ol** can be determined indirectly from its enthalpy of combustion (ΔcH°). Bomb calorimetry is the primary technique for measuring the heat released during the complete combustion of a substance in a constant-volume environment.[1][2][3]

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is precisely measured.

Experimental Workflow:





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Diagram 1: Experimental workflow for determining the enthalpy of combustion using a bomb calorimeter.

Calculation:

- Heat absorbed by the calorimeter (q_cal):
 - \circ q cal = C cal * Δ T
 - Where C_cal is the heat capacity of the calorimeter (determined by calibrating with a substance of known heat of combustion, such as benzoic acid) and ΔT is the change in temperature (Tf - Ti).
- Heat of combustion at constant volume (ΔU_comb):
 - ΔU_comb = (q_cal q_fuse) / n
 - Where q_fuse is the heat released by the combustion of the fuse wire and n is the number of moles of the sample.
- Enthalpy of combustion (ΔH comb):
 - ΔH comb = ΔU comb + Δn gas * R * T
 - Where Δn_gas is the change in the number of moles of gas in the combustion reaction, R
 is the ideal gas constant, and T is the final temperature.
- Enthalpy of formation (ΔfH°):
 - The enthalpy of formation of 5-Aminopentan-1-ol can be calculated using Hess's Law from the balanced combustion equation: C₅H₁₃NO(l) + (31/4)O₂(g) → 5CO₂(g) + (13/2)H₂O(l) + (1/2)N₂(g)

 - Since the standard enthalpy of formation of $O_2(g)$ is zero, the equation can be rearranged to solve for $\Delta fH^{\circ}(C_5H_{13}NO, I)$.



Determination of Standard Molar Entropy

The standard molar entropy (S°) of a substance at a specific temperature (e.g., 298.15 K) can be determined using two primary methods: calorimetric measurements based on the third law of thermodynamics, and statistical mechanics calculations using spectroscopic data.

4.2.1. Calorimetric Method:

This method involves measuring the heat capacity of the substance from a temperature approaching absolute zero up to the desired temperature.[4]

Principle: The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero (0 K) is zero. The entropy at a temperature T can be determined by integrating the heat capacity divided by the temperature, accounting for the entropy changes during phase transitions.

Experimental Protocol:

- Low-Temperature Heat Capacity Measurement: The heat capacity (Cp) of a solid sample of
 5-Aminopentan-1-ol is measured from as low a temperature as possible (e.g., using a cryostat) up to its melting point.
- Enthalpy of Fusion Measurement: The enthalpy of fusion (ΔfusH) at the melting point (Tm) is measured using a differential scanning calorimeter (DSC).
- Liquid-Phase Heat Capacity Measurement: The heat capacity of the liquid sample is measured from the melting point up to the desired temperature (e.g., 298.15 K).

Calculation:

The standard molar entropy at 298.15 K is calculated as follows: $S^{\circ}(298.15 \text{ K}) = \int_{0}^{T} \text{m } (Cp(s)/T) dT + \Delta \text{fusH/Tm} + \int_{0}^{T} \text{m}^{298.15} (Cp(l)/T) dT$

4.2.2. Spectroscopic Method:

For molecules in the gaseous state, entropy can be calculated using statistical mechanics if the molecular parameters are known from spectroscopic measurements (e.g., infrared and Raman spectroscopy).[5]



Principle: The total entropy is the sum of translational, rotational, vibrational, and electronic contributions. These contributions can be calculated from the molecular mass, moments of inertia, vibrational frequencies, and electronic energy levels.

Experimental Protocol:

- Spectroscopic Analysis: Obtain the infrared (IR) and Raman spectra of 5-Aminopentan-1-ol
 to determine its fundamental vibrational frequencies.
- Structural Analysis: Determine the molecular geometry and moments of inertia, typically through microwave spectroscopy or computational chemistry methods.

Calculation:

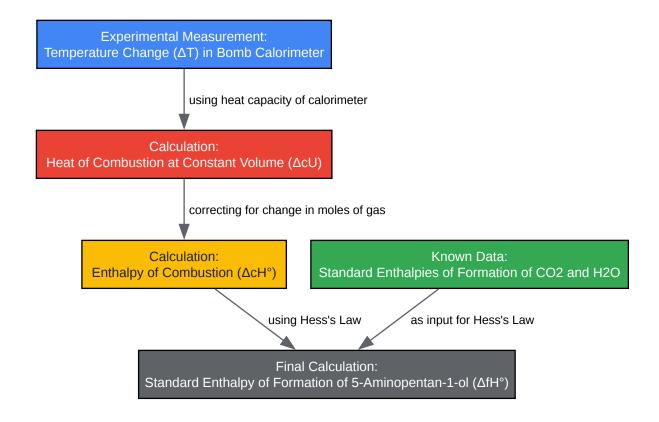
The total entropy is calculated as the sum of its components: $S^{\circ} = S^{\circ}_{trans} + S^{\circ}_$

Each component is calculated using standard statistical mechanics formulas.

Logical Relationships in Thermochemical Calculations

The determination of the standard enthalpy of formation from experimental combustion data involves a clear logical progression, as illustrated in the diagram below.





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Diagram 2: Logical flow from experimental data to the enthalpy of formation.

Conclusion

While specific experimental thermochemical data for **5-Aminopentan-1-ol** remains to be determined, this guide provides a solid foundation for researchers. The tabulated physical properties offer essential baseline information, and the data for analogous compounds serve as a useful reference for estimations. The detailed experimental protocols for calorimetry and spectroscopy provide a clear roadmap for future studies to elucidate the precise thermochemical properties of this important bifunctional molecule. Such data will be invaluable for advancing its applications in various scientific and industrial domains.

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References

- 1. ME 354 Lab Bomb Calorimeter Experiment [www2.latech.edu]
- 2. study.com [study.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. gymarkiv.sdu.dk [gymarkiv.sdu.dk]
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